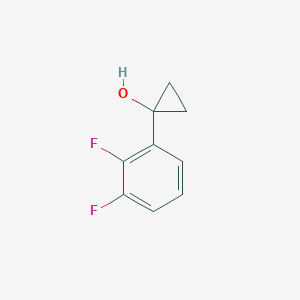
1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C13H19NO·HCl It is known for its unique structure, which includes a cyclohexane ring bonded to a methoxy-substituted phenyl ring and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride typically involves the reaction of 3-methoxybenzyl chloride with cyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and drying processes. Quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
3-Methoxyeticyclidine (3-MeO-PCE): Similar structure with an ethyl group instead of a cyclohexane ring.
N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride: Similar structure with an ethyl group attached to the amine.
1-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride: Similar structure with a cyclopropane ring instead of a cyclohexane ring.
Uniqueness: 1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride is unique due to its specific cyclohexane ring structure, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall pharmacological profile compared to similar compounds .
Propiedades
Fórmula molecular |
C13H20ClNO |
|---|---|
Peso molecular |
241.76 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13;/h5-7,10H,2-4,8-9,14H2,1H3;1H |
Clave InChI |
NKLOFEKZVVGNHB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2(CCCCC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


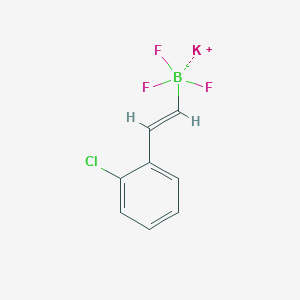
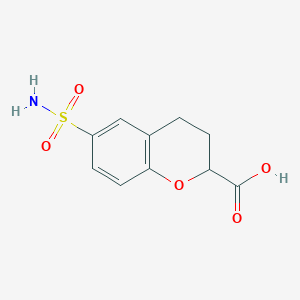
amine hydrochloride](/img/structure/B13459728.png)
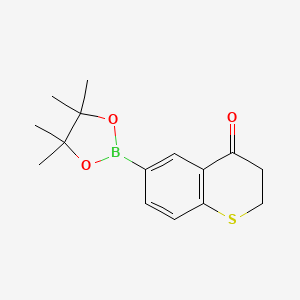
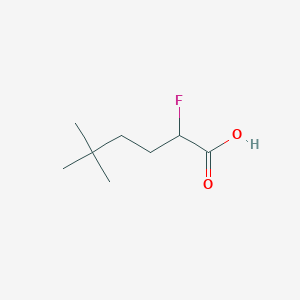
![Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459740.png)

![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)
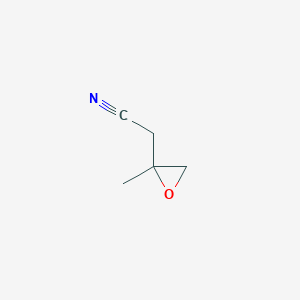
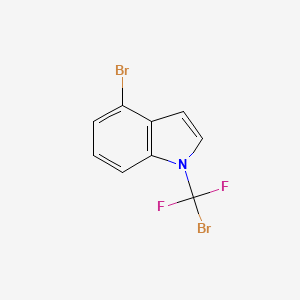
![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13459764.png)
